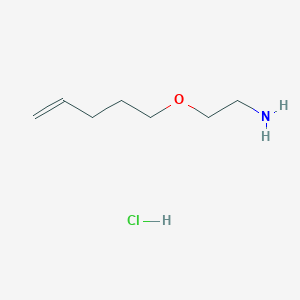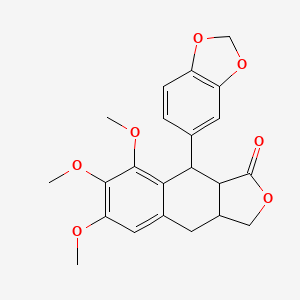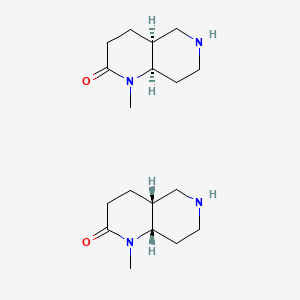
(4aR,8aS)-1-methyl-3,4,4a,5,6,7,8,8a-octahydro-1,6-naphthyridin-2-one;(4aS,8aR)-1-methyl-3,4,4a,5,6,7,8,8a-octahydro-1,6-naphthyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4aR,8aS)-1-methyl-3,4,4a,5,6,7,8,8a-octahydro-1,6-naphthyridin-2-one and its stereoisomer (4aS,8aR)-1-methyl-3,4,4a,5,6,7,8,8a-octahydro-1,6-naphthyridin-2-one are organic compounds belonging to the class of naphthyridines These compounds are characterized by their bicyclic structure, which includes a naphthyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of these compounds typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reduction of a naphthyridine derivative followed by cyclization. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the cyclization step may require acidic or basic catalysts to facilitate the formation of the bicyclic structure.
Industrial Production Methods
In an industrial setting, the production of these compounds may involve more scalable methods such as catalytic hydrogenation or high-pressure reduction processes. These methods are designed to maximize yield and purity while minimizing the use of hazardous reagents and conditions.
Chemical Reactions Analysis
Types of Reactions
These compounds can undergo a variety of chemical reactions, including:
Oxidation: They can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further hydrogenate the bicyclic ring system.
Substitution: Various substitution reactions can introduce different functional groups into the naphthyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Halogenation reactions may use reagents like bromine or chlorine, while nitration can be achieved using nitric acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce halogens or nitro groups into the structure.
Scientific Research Applications
These compounds have a wide range of applications in scientific research, including:
Chemistry: They are used as intermediates in the synthesis of more complex organic molecules.
Biology: Their unique structure makes them useful in studying enzyme interactions and receptor binding.
Industry: They are used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which these compounds exert their effects often involves interactions with specific molecular targets such as enzymes or receptors. The bicyclic structure allows them to fit into binding sites and modulate the activity of these targets. The exact pathways involved can vary depending on the specific application and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- (1R,4aS,8aR)-1-Isopropyl-4,7-dimethyl-1,2,4a,5,6,8a-hexahydronaphthalene
- (1S,4aR,8aS)-1-Isopropyl-7-methyl-4-methylene-1,2,3,4,4a,5,6,8a-octahydronaphthalene
Uniqueness
The uniqueness of (4aR,8aS)-1-methyl-3,4,4a,5,6,7,8,8a-octahydro-1,6-naphthyridin-2-one and its stereoisomer lies in their specific stereochemistry, which can influence their reactivity and interactions with biological targets. This makes them valuable tools in both synthetic chemistry and biological research.
Properties
Molecular Formula |
C18H32N4O2 |
|---|---|
Molecular Weight |
336.5 g/mol |
IUPAC Name |
(4aR,8aS)-1-methyl-3,4,4a,5,6,7,8,8a-octahydro-1,6-naphthyridin-2-one;(4aS,8aR)-1-methyl-3,4,4a,5,6,7,8,8a-octahydro-1,6-naphthyridin-2-one |
InChI |
InChI=1S/2C9H16N2O/c2*1-11-8-4-5-10-6-7(8)2-3-9(11)12/h2*7-8,10H,2-6H2,1H3/t2*7-,8+/m10/s1 |
InChI Key |
IQNSCZWRNMHDIF-RXZNUWRWSA-N |
Isomeric SMILES |
CN1[C@H]2CCNC[C@H]2CCC1=O.CN1[C@@H]2CCNC[C@@H]2CCC1=O |
Canonical SMILES |
CN1C2CCNCC2CCC1=O.CN1C2CCNCC2CCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzenemethanol, alpha-[(1R)-1-[2,6-dimethoxy-4-(2-propen-1-yl)phenoxy]ethyl]-4-hydroxy-3,5-dimethoxy-, (alphaS)-rel-](/img/structure/B12306114.png)

![(R)-a-(Fmoc-amino)-[1,1'-biphenyl]-3-propanoic acid](/img/structure/B12306124.png)
![1-[1-(4-chloro-2-methoxyphenyl)-5-fluorospiro[3,9-dihydro-1H-pyrido[3,4-b]indole-4,1'-cyclopropane]-2-yl]ethanone](/img/structure/B12306135.png)
![2-[3,5-Dihydroxy-2-(hydroxymethyl)-6-[[16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12306141.png)
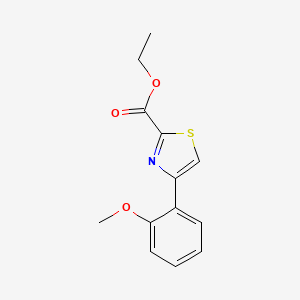
![1-[(Benzoyloxy)(phenyl)methyl]pyridin-1-ium; tetrafluoroborate](/img/structure/B12306158.png)


![N-[(3-chloro-4-fluorophenyl)methyl]-1-methyl-N-[(3-methyl-3-azabicyclo[3.1.0]hexan-6-yl)methyl]imidazole-4-carboxamide](/img/structure/B12306179.png)
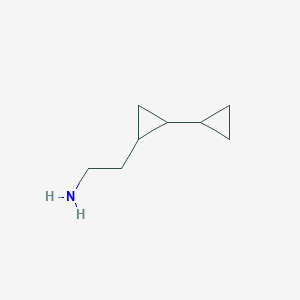
![1-Methyl-3-[1-[2-(3-methylbenzimidazol-3-ium-1-yl)naphthalen-1-yl]naphthalen-2-yl]benzimidazol-1-ium;diiodide](/img/structure/B12306186.png)
